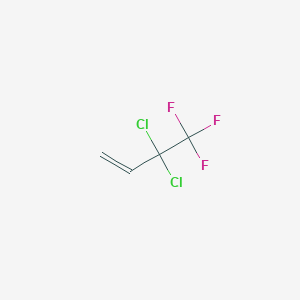

3,3-Dichloro-4,4,4-trifluorobut-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

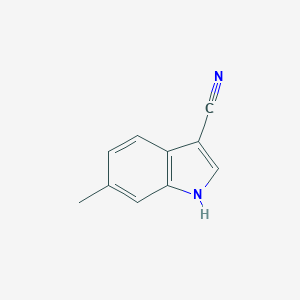

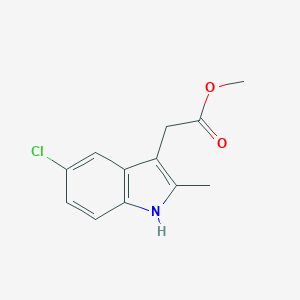

The synthesis pathway for 3,3-Dichloro-4,4,4-trifluorobut-1-ene involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent to obtain the desired product. The starting materials include 3,3-Dichloro-4,4,4-trifluorobutan-1-ol and a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or phosphorus oxychloride), and a solvent (e.g., dichloromethane, chloroform, or toluene).Molecular Structure Analysis

This compound contains a total of 11 bonds; 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .科学的研究の応用

Organic Synthesis Applications 3,3-Dichloro-4,4,4-trifluorobut-1-ene has been utilized in organic synthesis, illustrating its role in the preparation and reactions of cyclopropenes and butenolides. For instance, cyclopropene compounds can be prepared from reactions involving dichlorocarbene with hexafluorobut-2-yne, showcasing its utility in generating cyclopropenium ions and facilitating free-radical addition of halogens and Diels–Alder reactions (Birchall et al., 1981). Additionally, the synthesis and nucleophilic reactions of 3-chloro-2-fluorobut-2-en-4-olide as a tetronic acid analogue highlight the compound's role in conjugate addition and vinylic halogen displacement, further emphasizing its significance in organic chemistry (Paleta et al., 2000).

NMR Spectroscopy Insights The compound has also been the subject of detailed NMR investigations, providing insights into its chemical structure and behavior. Studies like the one by Hinton and Jaques (1974) on 3-chloro-4-bromo-3,4,4-trifluorobutene-1 have helped elucidate all chemical shifts and coupling constants, aiding in the understanding of its molecular complexity (Hinton & Jaques, 1974).

Material Science and Polymer Chemistry In the realm of materials science, the reaction of 4,4,4-trifluorobutanethiol on Mo(110) was studied to understand the decomposition pathways and differences in chemistry due to the presence of fluorine and the length of the alkyl chain, indicating its importance in developing materials with specific chemical properties (Napier & Friend, 1996). Furthermore, the addition of difluorocarbene to poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) and the characterization of microstructures by NMR showcase its application in modifying polymers to improve material properties (Lee & Weber, 1990).

特性

IUPAC Name |

3,3-dichloro-4,4,4-trifluorobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,6)4(7,8)9/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYDFQPSUREAIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371651 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175400-95-0 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)